N-(4-tert-butylbenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-TERT-BUTYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a pyridinyl group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-TERT-BUTYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[(4-TERT-BUTYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(4-TERT-BUTYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE include:
- 4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide
- N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide
Uniqueness
What sets N-[(4-TERT-BUTYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H26N2O2/c1-24(2,3)20-12-8-18(9-13-20)17-26(22-7-5-6-16-25-22)23(27)19-10-14-21(28-4)15-11-19/h5-16H,17H2,1-4H3 |
InChI Key |
SHBXYXLCVPBCTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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